5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866334-42-9
VCID: VC11996197
InChI: InChI=1S/C5H5BrN2O2.ClH/c1-8-2-7-3(4(8)6)5(9)10;/h2H,1H3,(H,9,10);1H
SMILES: CN1C=NC(=C1Br)C(=O)O.Cl
Molecular Formula: C5H6BrClN2O2
Molecular Weight: 241.47 g/mol

5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride

CAS No.: 2866334-42-9

Cat. No.: VC11996197

Molecular Formula: C5H6BrClN2O2

Molecular Weight: 241.47 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride - 2866334-42-9

Specification

CAS No. 2866334-42-9
Molecular Formula C5H6BrClN2O2
Molecular Weight 241.47 g/mol
IUPAC Name 5-bromo-1-methylimidazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H5BrN2O2.ClH/c1-8-2-7-3(4(8)6)5(9)10;/h2H,1H3,(H,9,10);1H
Standard InChI Key YMYZTTXJOVYCCJ-UHFFFAOYSA-N
SMILES CN1C=NC(=C1Br)C(=O)O.Cl
Canonical SMILES CN1C=NC(=C1Br)C(=O)O.Cl

Introduction

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight205.009 g/mol
Density1.9 ± 0.1 g/cm³
Boiling Point428.2 ± 30.0 °C (760 mmHg)
Flash Point212.8 ± 24.6 °C
LogP (Partition Coefficient)0.68

The hydrochloride salt is expected to exhibit distinct solubility profiles compared to the free acid, with improved aqueous solubility due to ionic character. Experimental data on its melting point, crystalline structure, and hygroscopicity remain unreported in accessible literature.

Synthesis and Manufacturing Pathways

Synthetic Route to the Carboxylic Acid Precursor

The synthesis of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid is described in patent CN111269183A , which outlines a three-step protocol involving condensation, bromination, and debromination. Key steps include:

  • Condensation Reaction:

    • Reacting 1-methyl-1H-imidazole-5-carboxylic acid (Compound A-1) with an amine (Compound A-2) in the presence of a base (e.g., triethylamine) and a condensing agent (e.g., EDCI).

    • Post-treatment involves extraction with ethyl acetate and drying over anhydrous sodium sulfate .

  • Bromination:

    • Treating the intermediate (Compound A-3) with N-bromosuccinimide (NBS) in chloroform under temperature-controlled conditions (0–25°C).

    • The reaction selectively brominates the 5-position of the imidazole ring, yielding Compound A-4 with high regioselectivity .

  • Debromination:

    • Compound A-4 undergoes debromination using methylmagnesium iodide (MeMgI) in tetrahydrofuran (THF) at 50°C .

Physicochemical and Spectroscopic Properties

Thermal Stability

The free acid decomposes at temperatures exceeding 200°C, as inferred from its boiling point (428.2°C) . The hydrochloride salt likely exhibits lower thermal stability due to ionic interactions, though experimental thermogravimetric analysis (TGA) data are lacking.

Solubility Profile

Table 2: Predicted Solubility of the Hydrochloride Salt

SolventSolubility (mg/mL)Rationale
Water>50High ionic character
Ethanol20–30Moderate polarity
Dichloromethane<5Nonpolar solvent incompatibility

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(N–H) at ~3300 cm⁻¹ (imidazole ring) .

  • NMR (¹H): Key signals:

    • Methyl group (1-position): δ 3.70 ppm (singlet, 3H).

    • Imidazole protons: δ 7.90 ppm (s, 1H, H-2) and δ 8.20 ppm (s, 1H, H-5) .

Applications in Pharmaceutical and Materials Science

Drug Intermediate

The compound’s halogen and carboxylate groups make it a versatile building block for:

  • Antimicrobial Agents: Analogous imidazole derivatives show activity against Gram-positive bacteria .

  • Kinase Inhibitors: The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl groups .

Coordination Chemistry

The imidazole ring can coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties.

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction studies to resolve the hydrochloride’s solid-state structure.

  • Pharmacokinetics: In vitro assays to evaluate bioavailability and metabolic stability.

  • Process Optimization: Development of continuous-flow synthesis to enhance yield and safety .

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